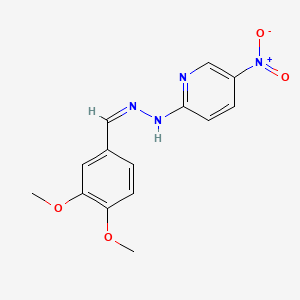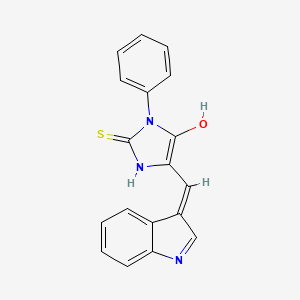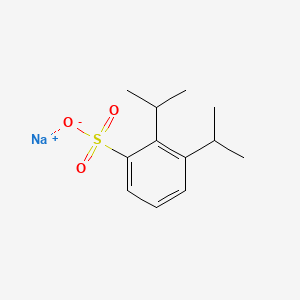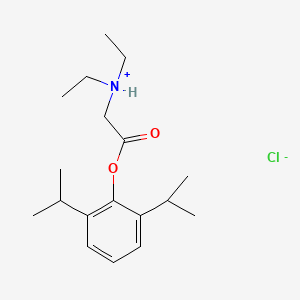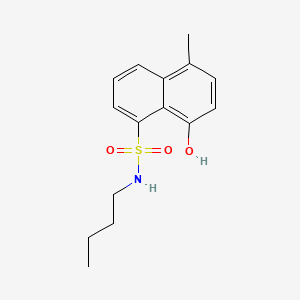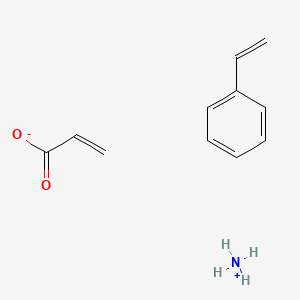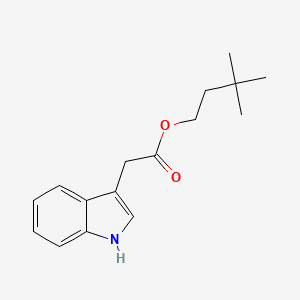
3,3-Dimethylbutyl indole-3-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylbutyl indole-3-acetate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of an indole ring system attached to a 3,3-dimethylbutyl group via an acetate linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbutyl indole-3-acetate typically involves the esterification of indole-3-acetic acid with 3,3-dimethylbutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
化学反応の分析
Types of Reactions
3,3-Dimethylbutyl indole-3-acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-acetate derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-acetate derivatives with additional functional groups, while reduction may produce alcohol derivatives .
科学的研究の応用
3,3-Dimethylbutyl indole-3-acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in plant growth regulation due to its structural similarity to indole-3-acetic acid, a known plant hormone.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,3-Dimethylbutyl indole-3-acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the activity of natural indole-3-acetic acid by binding to auxin receptors and influencing gene expression related to plant growth and development. In medicinal applications, it may exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A natural plant hormone involved in various growth processes.
3,3-Dimethylbutyl indole-3-carboxylate: A structurally similar compound with different functional groups.
Indole-3-butyric acid: Another indole derivative used as a plant growth regulator.
Uniqueness
3,3-Dimethylbutyl indole-3-acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 3,3-dimethylbutyl group provides steric hindrance, affecting its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications .
特性
分子式 |
C16H21NO2 |
|---|---|
分子量 |
259.34 g/mol |
IUPAC名 |
3,3-dimethylbutyl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C16H21NO2/c1-16(2,3)8-9-19-15(18)10-12-11-17-14-7-5-4-6-13(12)14/h4-7,11,17H,8-10H2,1-3H3 |
InChIキー |
WPKYIARXWAMKNO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCOC(=O)CC1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


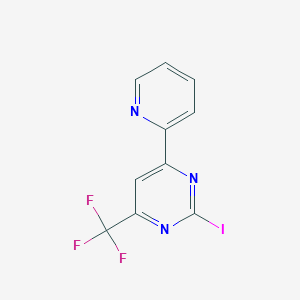
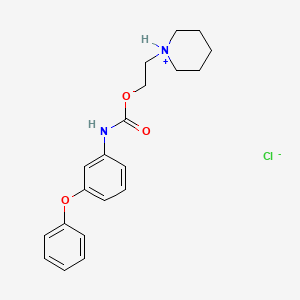
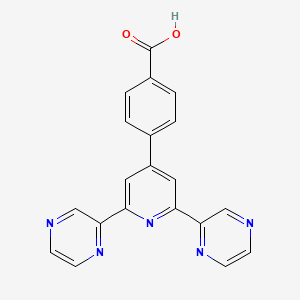
![2-Diethylamino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730880.png)

![3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13730889.png)
